molecular formula C7H8BrNO2S B13597905 2-Bromo-6-methanesulfonylaniline

2-Bromo-6-methanesulfonylaniline

Katalognummer: B13597905
Molekulargewicht: 250.12 g/mol
InChI-Schlüssel: GIZOVAMHBDBFAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-methanesulfonylaniline is an organic compound with the molecular formula C7H8BrNO2S It is characterized by the presence of a bromine atom and a methanesulfonyl group attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-6-methanesulfonylaniline can be synthesized through several methods. One common approach involves the bromination of 6-methanesulfonylaniline. The reaction typically uses bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compound. The use of automated systems and advanced purification techniques helps in maintaining the desired standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-methanesulfonylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-methanesulfonylaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-6-methanesulfonylaniline involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups play a crucial role in its reactivity and interactions. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-6-methanesulfonylaniline is unique due to its specific combination of bromine and methanesulfonyl groups attached to an aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H8BrNO2S

Molekulargewicht

250.12 g/mol

IUPAC-Name

2-bromo-6-methylsulfonylaniline

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3

InChI-Schlüssel

GIZOVAMHBDBFAP-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=C(C(=CC=C1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.